(5-Fluoro-2-(isopentyloxy)phenyl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
[5-fluoro-2-(3-methylbutoxy)phenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FO2/c1-9(2)5-6-15-12-4-3-11(13)7-10(12)8-14/h3-4,7,9,14H,5-6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKSQGFMCJXMDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=C(C=C(C=C1)F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 5 Fluoro 2 Isopentyloxy Phenyl Methanol and Analogues
Established Synthetic Pathways to Fluorinated Benzyl (B1604629) Alcohols
The construction of fluorinated benzyl alcohols typically involves a series of well-defined transformations. These methods can be adapted and combined to create the desired substitution pattern found in (5-Fluoro-2-(isopentyloxy)phenyl)methanol.
Reductive Methodologies for Benzyl Alcohol Moiety Formation
A common and effective strategy for generating the benzyl alcohol group is the reduction of a corresponding benzaldehyde. This transformation can be achieved using a variety of reducing agents. For instance, fluorinated or fluoroalkyl-substituted benzyl alcohols can be prepared by the formylation of aryl bromides to benzaldehydes, followed by reduction. google.com This reduction can be carried out using formates in the presence of a palladium catalyst. google.com
Another approach involves the use of heterogeneous catalysts. For example, aluminum oxy-hydroxide-supported palladium nanoparticles have been used for the oxidation of benzyl alcohols to benzaldehydes, a reversible process that highlights the potential for reductive methodologies. nih.gov Chemoselective oxidation of various benzyl alcohols to their corresponding aldehydes can also be achieved under mild conditions using a copper(I) iodide/DMAP/TEMPO catalytic system, implying that the reverse reduction is a viable synthetic step. researchgate.net
| Precursor | Reducing Agent/Catalyst | Product | Notes |
| Substituted Benzaldehyde | Formate/Palladium Catalyst | Substituted Benzyl Alcohol | One-pot reaction from aryl bromides is possible. google.com |
| Substituted Benzaldehyde | Not specified (implied reverse of oxidation) | Substituted Benzyl Alcohol | Heterogeneous Pd/AlO(OH) nanoparticles are effective for the oxidation, suggesting their potential in the reverse reaction. nih.gov |
| Substituted Benzaldehyde | Not specified (implied reverse of oxidation) | Substituted Benzyl Alcohol | Chemoselective oxidation suggests the possibility of selective reduction. researchgate.net |
Alkylation and Etherification Approaches for Isopentyloxy Group Introduction
The introduction of an ether linkage, such as the isopentyloxy group, onto a phenolic precursor is a critical step. The Williamson ether synthesis is a classic and widely used method. orgsyn.org This SN2 reaction involves the reaction of an alkali metal salt of a phenol (B47542) with an alkyl halide, in this case, isopentyl bromide. orgsyn.org For the synthesis of this compound, this would typically involve the alkylation of a 4-fluorophenol (B42351) derivative.
Alternative methods for benzylation, which can be conceptually extended to other alkylations, include the use of 2-benzyloxy-1-methylpyridinium trifluoromethanesulfonate. orgsyn.org This reagent allows for the benzylation of alcohols under neutral conditions. orgsyn.orgnih.gov A protocol for the synthesis of 2-benzyloxypyridine, a precursor for such reagents, involves the reaction of benzyl alcohol with 2-chloropyridine (B119429) and potassium hydroxide. nih.gov
| Reactant 1 | Reactant 2 | Method | Product |
| 4-Fluorophenol derivative | Isopentyl bromide | Williamson Ether Synthesis | Isopentyloxy-substituted fluorobenzene (B45895) derivative |
| Alcohol | 2-Benzyloxy-1-methylpyridinium triflate | Neutral Etherification | Benzyl ether |
Strategic Introduction of Fluorine via Halogenation or Fluorination Reagents
The incorporation of a fluorine atom onto the aromatic ring can be accomplished at various stages of the synthesis. Direct fluorination of aromatic rings can be challenging due to the high reactivity of elemental fluorine. libretexts.org However, electrophilic fluorinating agents such as Selectfluor (F-TEDA-BF4) are commonly used. libretexts.orgmasterorganicchemistry.com These reagents can introduce fluorine onto an aromatic ring under controlled conditions. libretexts.org
Another strategy is halogen exchange, where a different halogen, typically bromine or chlorine, is replaced by fluorine. jst.go.jp This method is particularly useful for producing m-fluoroarenes. jst.go.jp The choice of fluorinating agent and reaction conditions is crucial for achieving high yields and regioselectivity. The addition of fluorine can significantly alter the electronic properties and stability of the aromatic ring. acs.orgnih.gov
Recent advancements have focused on the direct C-H fluorination of benzylic positions. nih.gov For instance, a combination of Selectfluor and 4-(dimethylamino)pyridine can induce the fluorination of phenylacetic acid derivatives. acs.org Electrocatalytic methods using sulfur hexafluoride (SF6) as a fluorinating agent have also been developed for the conversion of benzylic alcohols to benzyl fluorides. thieme-connect.com
| Substrate | Reagent | Method | Product |
| Aromatic Ring | Selectfluor (F-TEDA-BF4) | Electrophilic Fluorination | Fluoroaromatic Compound libretexts.orgmasterorganicchemistry.com |
| Aryl Halide (Br, Cl) | Potassium Fluoride | Halogen Exchange | Fluoroaromatic Compound jst.go.jp |
| Benzylic C-H bond | Selectfluor | C-H Fluorination | Benzyl Fluoride nih.govorganic-chemistry.org |
| Benzylic Alcohol | Sulfur Hexafluoride (SF6) | Electrocatalytic Deoxyfluorination | Benzyl Fluoride thieme-connect.com |
Application of Organometallic Reagents (e.g., Grignard Reagents) in Benzyl Alcohol Synthesis
Organometallic reagents, particularly Grignard reagents, are invaluable tools for forming carbon-carbon bonds and synthesizing alcohols. libretexts.org The synthesis of a benzyl alcohol can be achieved by reacting a Grignard reagent, such as phenylmagnesium bromide, with formaldehyde (B43269). doubtnut.com This is followed by hydrolysis of the resulting alkoxide to yield the benzyl alcohol. doubtnut.com
Transition metal-catalyzed cross-coupling reactions of benzyl alcohols with Grignard reagents have also been developed. acs.orgthieme-connect.com Nickel complexes can catalyze the direct cross-coupling of benzyl alcohols with aryl or alkyl Grignard reagents. acs.orgthieme-connect.com Furthermore, iron, cobalt, or nickel catalysts can convert benzyl alcohols into benzyl Grignard reagents. acs.orgthieme-connect.com These methods provide direct pathways to functionalize benzyl alcohols. acs.org
Development of Novel Synthetic Routes for this compound
While established methods provide a toolbox for constructing the target molecule, the development of novel, more efficient, and selective routes is an ongoing area of research.
Chemo- and Regioselective Synthesis Strategies
Achieving the desired substitution pattern in a multi-functionalized molecule like this compound requires a high degree of chemo- and regioselectivity. The directing effects of the substituents already present on the aromatic ring play a crucial role in determining the position of subsequent functionalization.
For instance, the development of highly chemoselective methods for the chlorination of benzyl alcohols under neutral conditions using 2,4,6-trichloro-1,3,5-triazine and dimethyl sulfoxide (B87167) highlights the importance of mild and selective reagents. organic-chemistry.org Such selectivity is critical when dealing with substrates that have multiple reactive sites.
The functionalization of electron-rich secondary benzyl alcohols has been achieved using hexafluoroisopropanol (HFIP) as a solvent, which facilitates dehydration and subsequent nucleophilic substitution without the need for a catalyst. nih.gov This approach could be adapted for the introduction of various functional groups in a selective manner.
Ruthenium(II)-catalyzed C5 functionalization of 2-arylquinolin-4(1H)-ones directed by a weakly coordinating oxo-group demonstrates the power of directed C-H activation for achieving regioselectivity. acs.org Similar strategies could potentially be employed to selectively functionalize the aromatic ring in the synthesis of this compound.
Catalytic Approaches, including Palladium-catalyzed and Copper-catalyzed Reactions
Catalytic methods offer elegant and direct routes to key intermediates or even the final product, often with high selectivity and functional group tolerance.
Palladium-Catalyzed Reactions: Palladium catalysis is a cornerstone of modern organic synthesis, particularly for forming carbon-carbon bonds. For a molecule like this compound, a key palladium-catalyzed strategy would be the direct hydroxymethylation of a corresponding aryl halide. This can be accomplished via a Suzuki-Miyaura cross-coupling reaction. nih.gov In this approach, an aryl halide or triflate is coupled with a specialized reagent that serves as a source for the hydroxymethyl group (-CH₂OH).
A prime example involves the use of potassium acetoxymethyltrifluoroborate. acs.orgorganic-chemistry.org The reaction couples the boronate with an aryl halide, such as the hypothetical precursor 2-bromo-4-fluoro-1-(isopentyloxy)benzene, in the presence of a palladium catalyst. After the coupling, a simple hydrolysis step reveals the desired benzyl alcohol. This method avoids the use of highly toxic reagents like formaldehyde and is compatible with a wide array of functional groups. acs.org The general conditions for such a transformation are outlined in the table below.
| Parameter | Condition | Purpose |
| Palladium Source | Pd(dba)₂ (Tris(dibenzylideneacetone)dipalladium(0)) | Palladium(0) source for the catalytic cycle. |
| Ligand | RuPhos | A bulky electron-rich phosphine (B1218219) that facilitates oxidative addition and reductive elimination. |
| Base | Na₂CO₃ or K₃PO₄ | Activates the boronate reagent and facilitates the transmetalation step. |
| Solvent | Dioxane/H₂O | A common solvent mixture for Suzuki-Miyaura reactions, accommodating both organic and inorganic reagents. |
| Temperature | 80-100 °C | Provides thermal energy to overcome activation barriers in the catalytic cycle. |
| A representative data table for a Palladium-catalyzed Suzuki-Miyaura hydroxymethylation reaction, based on established literature. organic-chemistry.org |
Copper-Catalyzed Reactions: Copper catalysis has emerged as a cost-effective and powerful alternative to palladium for certain transformations. While less documented for direct hydroxymethylation of aryl halides, copper catalysts excel in other areas relevant to this synthesis. For instance, copper-catalyzed hydroformylation and subsequent reduction (hydroxymethylation) of styrenes have been developed. rsc.org Furthermore, methods for the reductive carbonylation of alkyl iodides using copper catalysts can produce one-carbon extended alcohols. researchgate.net These examples highlight the potential of copper-based systems in forging the C-C bond necessary to install the hydroxymethyl group, representing a promising area for future research in the synthesis of complex benzyl alcohols.
Electrochemical Synthesis Considerations for Benzylic Functionalization
Electrochemical methods provide a green and powerful alternative to traditional chemical oxidants or reductants for benzylic functionalization. The synthesis of this compound could be envisioned via the electrochemical oxidation of the corresponding toluene (B28343) analogue, 1-fluoro-4-(isopentyloxy)-2-methylbenzene.
The core principle of this approach involves the anodic oxidation of the benzylic C(sp³)–H bond. This process proceeds through a sequence of steps:
Initial Oxidation: A single-electron transfer from the aromatic ring at the anode generates a radical cation.
Proton Transfer: The increased acidity of the benzylic protons on the radical cation facilitates a rapid proton transfer, yielding a resonance-stabilized benzylic radical.
Second Oxidation: The benzylic radical is easily oxidized further at the anode to form a benzylic cation.
Nucleophilic Trapping: This highly electrophilic cation is then intercepted by a nucleophile present in the reaction medium. Using water or an acetate (B1210297) source (followed by hydrolysis) as the nucleophile would yield the target benzyl alcohol or its ester precursor.
This method avoids the need for metal catalysts or harsh chemical oxidants. However, careful control of the reaction conditions, such as the electrode material, solvent/electrolyte system, and current density, is crucial to prevent over-oxidation or undesired side reactions like ring functionalization.
Optimization of Reaction Conditions and Yields for this compound Synthesis
Optimizing reaction conditions is paramount to maximizing yield and purity while minimizing waste. For the proposed multi-step synthesis of this compound, the initial O-alkylation step (Williamson ether synthesis) is a critical point for optimization. numberanalytics.commasterorganicchemistry.com Key variables include the choice of base, solvent, and temperature, which collectively influence the competition between the desired O-alkylation and an undesired C-alkylation side reaction.
The table below illustrates how reaction parameters can be varied to optimize the synthesis of the key ether intermediate, 1-fluoro-4-(isopentyloxy)benzene.
| Entry | Base | Solvent | Temperature (°C) | Expected Outcome |
| 1 | K₂CO₃ | Acetone | Reflux | Mild conditions, good for O-selectivity but may be slow. reddit.com |
| 2 | NaH | DMF | Room Temp → 60 | Strong, non-nucleophilic base; favors O-alkylation but requires anhydrous conditions. numberanalytics.com |
| 3 | Cs₂CO₃ | Acetonitrile | 80 | Often provides higher yields and rates due to the high solubility and "naked" nature of the carbonate anion. |
| 4 | NaOH | H₂O / Toluene (PTC) | 90 | Phase-transfer catalysis (PTC) conditions can be effective but risk hydrolysis of the alkyl halide. |
| An interactive data table illustrating the optimization parameters for the Williamson ether synthesis of 1-fluoro-4-(isopentyloxy)benzene. |
Further optimization would apply to the subsequent steps:
Formylation: The choice of formylating agent (e.g., Vilsmeier reagent from POCl₃/DMF organic-chemistry.org vs. MgCl₂/paraformaldehyde orgsyn.org) and reaction temperature would be optimized to ensure high regioselectivity for the ortho position and prevent decomposition.
Reduction: The reduction of the intermediate aldehyde is typically high-yielding. Optimization would involve selecting the mildest effective reducing agent (e.g., NaBH₄) and a suitable protic solvent (e.g., methanol (B129727) or ethanol) to ensure rapid conversion without affecting the fluoro or ether groups. numberanalytics.comscispace.com The reaction is often quantitative at room temperature. ugm.ac.id
By systematically optimizing each of these steps, a robust and efficient pathway to this compound can be established.
Chemical Reactivity and Mechanistic Investigations of 5 Fluoro 2 Isopentyloxy Phenyl Methanol
Aromatic Ring Reactivity Studies
The benzene (B151609) ring in (5-Fluoro-2-(isopentyloxy)phenyl)methanol is substituted with three groups that influence its reactivity towards electrophiles, nucleophiles, and radicals. The powerful electron-donating isopentyloxy group strongly activates the ring, while the fluorine atom has a dual role, deactivating inductively but directing ortho/para through resonance. The hydroxymethyl group is a weak deactivator.
Electrophilic Aromatic Substitution Pathways
The combined influence of these groups dictates the position of incoming electrophiles. The powerful activating and directing effect of the isopentyloxy group is expected to dominate. organicchemistrytutor.comlibretexts.org Therefore, electrophilic attack will preferentially occur at the positions ortho and para to it.
Position 3: Ortho to the isopentyloxy group and meta to the fluorine and hydroxymethyl groups.
Position 6: Ortho to the isopentyloxy group and ortho to the hydroxymethyl group. This position is sterically hindered.
Position 4: Para to the isopentyloxy group and ortho to the fluorine atom.
Given these factors, substitution is most likely to occur at positions 3 and 4. Steric hindrance from the adjacent isopentyloxy and hydroxymethyl groups may disfavor substitution at position 6. The general mechanism proceeds via the formation of a resonance-stabilized carbocation intermediate known as an arenium ion, followed by the loss of a proton to restore aromaticity. byjus.comyoutube.com
Table 1: Predicted Major Products of Electrophilic Aromatic Substitution Reactions This table presents predicted outcomes based on established directing effects of the functional groups.
| Reaction | Reagents | Predicted Major Product(s) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | (5-Fluoro-2-(isopentyloxy)-4-nitrophenyl)methanol and (5-Fluoro-2-(isopentyloxy)-6-nitrophenyl)methanol |
| Halogenation | Br₂, FeBr₃ | (4-Bromo-5-fluoro-2-(isopentyloxy)phenyl)methanol and (6-Bromo-5-fluoro-2-(isopentyloxy)phenyl)methanol |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | (1-(4-Fluoro-5-(hydroxymethyl)-2-(isopentyloxy)phenyl)ethan-1-one) |
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) typically requires an aromatic ring to be electron-deficient, usually achieved by the presence of strong electron-withdrawing groups. The ring in this compound is electron-rich due to the strongly activating isopentyloxy group, making it generally unreactive towards SNAr.
However, the presence of the fluorine atom provides a potential site for substitution if the ring can be sufficiently activated. SNAr reactions on polyfluoroarenes are well-documented, where a nucleophile attacks a carbon bearing a fluorine atom, leading to the displacement of the fluoride ion. nih.gov For this to occur with the target molecule, a strong electron-withdrawing group would likely need to be installed on the ring, typically para to the fluorine atom. researchgate.net Without such a group, conditions for SNAr are exceedingly harsh and unlikely to be practical.
Radical Reactions and Benzylic Functionalization
The benzylic position—the carbon of the hydroxymethyl group—is susceptible to radical reactions due to the ability of the benzene ring to stabilize an adjacent radical through resonance. chemistrysteps.commasterorganicchemistry.com A common and selective reaction is benzylic bromination using N-Bromosuccinimide (NBS) in the presence of light or a radical initiator. youtube.comchadsprep.com
The mechanism involves the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. masterorganicchemistry.com This radical then abstracts a hydrogen atom from the benzylic position to form a resonance-stabilized benzylic radical. chemistrysteps.com This radical subsequently reacts with a molecule of Br₂ (present in low concentration) to yield the benzylic bromide and a new bromine radical, propagating the chain reaction. chadsprep.commasterorganicchemistry.com The use of NBS is advantageous as it maintains a low concentration of Br₂, minimizing competitive electrophilic addition to the aromatic ring. masterorganicchemistry.comchadsprep.com This reaction would convert the benzyl (B1604629) alcohol into a benzyl bromide, a versatile intermediate for further synthesis.
Reactivity of the Benzyl Alcohol Functional Group
The primary alcohol moiety offers a rich avenue for chemical transformations, including oxidation, reduction, and derivatization through etherification and esterification.
Oxidation and Reduction Pathways
The primary benzyl alcohol group can be oxidized to an aldehyde or further to a carboxylic acid, depending on the choice of oxidizing agent. masterorganicchemistry.com
Oxidation to Aldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents like Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are effective for this transformation, converting the alcohol to 5-Fluoro-2-(isopentyloxy)benzaldehyde. libretexts.org Activated manganese dioxide (MnO₂) is particularly selective for the oxidation of benzylic alcohols and is another excellent choice for this conversion, often proceeding under mild, neutral conditions. nih.govscispace.comacs.org
Oxidation to Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid (prepared from CrO₃ and H₂SO₄), will oxidize the primary alcohol directly to the corresponding carboxylic acid, 5-Fluoro-2-(isopentyloxy)benzoic acid. masterorganicchemistry.comlibretexts.org
Reduction of the benzyl alcohol functional group is not a typical transformation as it is already at a low oxidation state. Further reduction would require harsh conditions to hydrogenolyze the C-O bond, cleaving the group to a methyl group, which is generally not a facile process.
Table 2: Representative Oxidation Reactions of the Benzyl Alcohol Group This table outlines expected products from the oxidation of this compound with common laboratory reagents.
| Oxidizing Agent | Solvent | Expected Product | Oxidation Level |
|---|---|---|---|
| Pyridinium chlorochromate (PCC) | CH₂Cl₂ | 5-Fluoro-2-(isopentyloxy)benzaldehyde | Aldehyde |
| Manganese dioxide (MnO₂) | CH₂Cl₂ or Hexane | 5-Fluoro-2-(isopentyloxy)benzaldehyde | Aldehyde |
| Potassium permanganate (KMnO₄) | H₂O, NaOH, then H₃O⁺ | 5-Fluoro-2-(isopentyloxy)benzoic acid | Carboxylic Acid |
Etherification and Esterification Reactions
The hydroxyl group of the benzyl alcohol can readily undergo etherification and esterification reactions.
Etherification: The Williamson ether synthesis is a classic method for forming ethers. jk-sci.comwikipedia.org This SN2 reaction involves deprotonating the alcohol with a base (e.g., sodium hydride, NaH) to form a nucleophilic alkoxide. acs.orgfrancis-press.com This alkoxide then displaces a halide from a primary alkyl halide (e.g., methyl iodide or ethyl bromide) to form the corresponding benzyl ether. masterorganicchemistry.com
Esterification: The Fischer esterification provides a direct route to esters by reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.comyoutube.com The reaction is an equilibrium process, and to drive it towards the product, the alcohol is often used in excess, or water is removed as it is formed. masterorganicchemistry.com Alternatively, the alcohol can be reacted with more reactive carboxylic acid derivatives, such as acid chlorides or anhydrides, typically in the presence of a base like pyridine, to form the ester under milder conditions.
Intermolecular and Intramolecular Hydrogen Bonding Effects
The presence of a hydroxyl (-OH) group, a fluorine atom, and an ether oxygen in the structure of this compound allows for a complex network of both intramolecular and intermolecular hydrogen bonds. These non-covalent interactions play a crucial role in determining the molecule's conformation, physical properties, and reactivity.
Intramolecular Hydrogen Bonding: Within a single molecule, the hydroxyl group can act as a hydrogen bond donor, while the fluorine atom and the oxygen of the isopentyloxy group can act as acceptors.
O-H···F Interaction: An intramolecular hydrogen bond can form between the hydroxyl proton and the fluorine atom, creating a six-membered ring. While covalently bound organic fluorine is generally considered a weak hydrogen bond acceptor, such interactions have been observed, particularly when they lead to stable cyclic conformations. wikipedia.orgresearchgate.net Studies on 2-fluorophenyldiphenylmethanol have shown evidence for intramolecular C–F···H-O hydrogen bonds through X-ray crystallography and NMR spectroscopy. chemistrysteps.com The strength of this bond is influenced by the geometry and the electronic environment of the molecule.
O-H···O Interaction: A five-membered ring can be formed through an intramolecular hydrogen bond between the hydroxyl proton and the oxygen atom of the isopentyloxy group. This type of hydrogen bond is common in ortho-alkoxy-substituted benzyl alcohols and can influence the orientation of the substituents.
The preferred intramolecular interaction (O-H···F vs. O-H···O) depends on a delicate balance of ring strain, bond angles, and the relative basicity of the acceptor atoms. Computational studies are often employed to determine the most stable conformation.
Intermolecular Hydrogen Bonding: Intermolecular hydrogen bonds occur between separate molecules of this compound or with solvent molecules.
O-H···O-H Chains: The most significant intermolecular interaction is the hydrogen bond between the hydroxyl group of one molecule and the hydroxyl group of another. This leads to the formation of dimers, oligomers, or extended polymeric chains in the solid state or in non-polar solvents.
Interactions with Solvents: In protic solvents like water or alcohols, the molecule can act as both a hydrogen bond donor (via -OH) and acceptor (via -OH, -O-, and -F) to form extensive networks with the solvent. In aprotic solvents with hydrogen bond acceptor capabilities (e.g., DMSO, acetone), the hydroxyl group will preferentially bond with the solvent molecules.
The interplay of these hydrogen bonds significantly affects properties such as boiling point, solubility, and crystal packing. The formation of an intramolecular hydrogen bond can reduce the availability of the hydroxyl proton for intermolecular interactions, which may lead to increased volatility and solubility in non-polar solvents compared to isomers where such bonding is not possible. researchgate.net
| Type | Donor | Acceptor | Resulting Structure | Relative Strength | Significance |
|---|---|---|---|---|---|
| Intramolecular | Hydroxyl (-OH) | Fluorine (-F) | 6-membered ring | Weak | Influences molecular conformation |
| Intramolecular | Hydroxyl (-OH) | Ether Oxygen (-O-) | 5-membered ring | Moderate | Influences substituent orientation |
| Intermolecular | Hydroxyl (-OH) | Hydroxyl (-OH) | Dimers/Chains | Strong | Affects boiling point and crystal structure |
| Intermolecular | Hydroxyl (-OH) | Solvent Acceptor | Solvation Shell | Variable | Determines solubility in polar aprotic solvents |
Influence of Fluorine and Isopentyloxy Substituents on Molecular Reactivity
The reactivity of the aromatic ring and the benzylic alcohol functional group in this compound is profoundly influenced by the electronic and steric properties of the fluorine and isopentyloxy substituents.
Electronic Effects of Fluorine on Aromatic Systems
The fluorine atom exerts a dual electronic influence on the benzene ring: a strong electron-withdrawing inductive effect (-I) and a moderate electron-donating resonance (mesomeric) effect (+M). scirp.org
Inductive Effect (-I): Due to its high electronegativity, fluorine strongly withdraws electron density from the carbon atom to which it is attached through the sigma (σ) bond. This effect deactivates the aromatic ring, making it less susceptible to electrophilic aromatic substitution compared to benzene.
Resonance Effect (+M): The lone pairs of electrons on the fluorine atom can be delocalized into the π-system of the aromatic ring. researchgate.net This resonance effect increases the electron density at the ortho and para positions.
While the inductive effect deactivates the entire ring, the resonance effect directs incoming electrophiles to the positions ortho and para to the fluorine atom. In electrophilic substitution reactions, the powerful -I effect of fluorine generally dominates, leading to slower reaction rates compared to unsubstituted benzene. However, the +M effect controls the regioselectivity of the reaction. The introduction of fluorine can also enhance the thermal stability and chemical resistance of the aromatic ring by contributing new π-orbitals that stabilize the system. acs.org
| Halogen | Electronegativity (Pauling) | Inductive Effect | Resonance Effect | Overall Effect on Reactivity |
|---|---|---|---|---|
| -F | 3.98 | Strongly deactivating (-I) | Weakly activating (+M) | Deactivating, ortho/para directing |
| -Cl | 3.16 | Deactivating (-I) | Weakly activating (+M) | Deactivating, ortho/para directing |
| -Br | 2.96 | Deactivating (-I) | Weakly activating (+M) | Deactivating, ortho/para directing |
| -I | 2.66 | Deactivating (-I) | Weakly activating (+M) | Deactivating, ortho/para directing |
Steric and Electronic Influences of the Isopentyloxy Moiety
The isopentyloxy group (-OCH₂(CH₂)₂CH(CH₃)₂) also imparts significant steric and electronic effects.
Electronic Effects: The oxygen atom of the ether is less electronegative than fluorine and possesses lone electron pairs that strongly participate in resonance with the aromatic ring (+M effect). This makes the isopentyloxy group a powerful activating group, increasing the electron density of the ring and making it more reactive towards electrophiles. This activating effect is dominant over its weaker electron-withdrawing inductive effect (-I). As with fluorine, it directs incoming electrophiles to the ortho and para positions. In this compound, the two substituents work together to strongly activate the C4 and C6 positions.
Steric Effects: The isopentyloxy group is sterically bulky due to its branched alkyl chain. This steric hindrance can impede the approach of reagents to the adjacent ortho position (C3). organic-chemistry.org Consequently, in reactions like electrophilic aromatic substitution, substitution is more likely to occur at the less hindered C4 and C6 positions. The bulkiness of this group can also influence the rotational freedom around the C-O bond, affecting the molecule's preferred conformation. acs.org
Investigation of Excited-State Dynamics and Reactivity of Aromatic Compounds
The study of excited-state dynamics is crucial for understanding the photophysical and photochemical behavior of molecules. The substituents on the aromatic ring of this compound are expected to significantly modulate its excited-state properties.
Fluorine substitution is known to alter the absorption and emission spectra of aromatic compounds. It can influence the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Computational methods, such as time-dependent density functional theory (TD-DFT), are valuable tools for predicting the geometries and properties of molecules in their excited states. For fluorinated benzenes, such calculations help in understanding the nature of electronic transitions and photophysical processes.
The presence of the electron-donating isopentyloxy group will also heavily influence the electronic structure and excited-state behavior. The interaction between the electronic effects of the activating isopentyloxy group and the deactivating-yet-directing fluorine atom can lead to complex excited-state potential energy surfaces. This can result in various de-excitation pathways, including fluorescence, phosphorescence, and non-radiative decay, and could open avenues for specific photochemical reactions.
| Property | Effect of Fluorine | Effect of Isopentyloxy Group |
|---|---|---|
| Absorption Maximum (λmax) | Small shift (bathochromic or hypsochromic) | Significant bathochromic shift (red shift) |
| Molar Absorptivity (ε) | Minor change | Increase |
| Fluorescence Quantum Yield | Can increase or decrease depending on the system | Generally increases |
| HOMO-LUMO Gap | Generally narrowed | Significantly narrowed |
Reaction Mechanism Elucidation Studies for Derivatization
The primary alcohol of the hydroxymethyl group (-CH₂OH) is the most likely site for the derivatization of this compound. Common derivatization reactions include oxidation, esterification, and etherification. The mechanisms of these reactions are influenced by the electronic properties of the substituted aromatic ring.
Oxidation: The benzylic alcohol can be oxidized to the corresponding aldehyde, (5-fluoro-2-(isopentyloxy)benzaldehyde), or further to the carboxylic acid. The reaction mechanism depends on the oxidizing agent used. For chromium-based reagents, the reaction often proceeds via the formation of a chromate ester followed by the rate-determining cleavage of the α-C-H bond. The rate of this step is sensitive to the electronic nature of the substituents on the aromatic ring. Electron-donating groups, like the isopentyloxy group, can stabilize the electron-deficient transition state, thereby accelerating the reaction. researchgate.net Conversely, electron-withdrawing groups tend to slow down the oxidation.
Esterification: Esterification, such as the Fischer esterification with a carboxylic acid under acidic catalysis, involves the protonation of the carboxylic acid, followed by nucleophilic attack by the benzylic alcohol. A key intermediate in some derivatization reactions is the benzylic carbocation, which is stabilized by resonance with the aromatic ring. scirp.org The strong electron-donating isopentyloxy group at the ortho position would provide significant resonance stabilization to this carbocation, facilitating reactions that proceed through an Sₙ1-type mechanism.
Etherification: The formation of a benzyl ether, for instance, via the Williamson ether synthesis, would typically involve converting the alcohol to its alkoxide with a base, followed by reaction with an alkyl halide. Alternatively, acid-catalyzed etherification can occur between two molecules of the alcohol to form a dibenzyl ether. acs.org The electronic effects of the ring substituents would influence the acidity of the alcohol and the stability of any charged intermediates.
The combined electronic influence of a strong activator (-O-isopentyl) and a deactivator (-F) makes predicting reaction rates complex. Kinetic studies, including Hammett analysis, would be necessary to quantitatively elucidate the electronic demands of the transition states for various derivatization reactions.
Advanced Spectroscopic Characterization Methodologies for 5 Fluoro 2 Isopentyloxy Phenyl Methanol
Vibrational Spectroscopy
Infrared (IR) Spectroscopy:Specific absorption bands and their corresponding vibrational modes (e.g., O-H stretch, C-O stretch, C-F stretch, aromatic C-H bends) have not been documented in available literature.
To provide the requested in-depth and scientifically rigorous article, access to a certificate of analysis from a chemical supplier (that was not excluded in the prompt) or a publication detailing the empirical spectroscopic analysis of (5-Fluoro-2-(isopentyloxy)phenyl)methanol is necessary.
Raman Spectroscopy
Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about molecular vibrations, yielding a structural fingerprint of the analyte. For this compound, a Raman spectrum would be expected to exhibit characteristic peaks corresponding to its specific functional groups and skeletal vibrations.
Expected Vibrational Modes:
Aromatic C-H stretching: Typically observed around 3000-3100 cm⁻¹.
Aliphatic C-H stretching: From the isopentyloxy and methanol (B129727) groups, expected in the 2850-3000 cm⁻¹ region.
C-C aromatic ring stretching: Multiple bands would appear in the 1400-1650 cm⁻¹ range.
C-F stretching: A strong band characteristic of the carbon-fluorine bond on the aromatic ring, generally found in the 1250-1000 cm⁻¹ region.
C-O stretching: Vibrations from the ether linkage and the primary alcohol would be present in the 1000-1300 cm⁻¹ range. libretexts.org
A detailed analysis of the peak positions, intensities, and any shifts due to the electronic effects of the fluorine and isopentyloxy substituents would provide valuable structural insights. While general ranges for these vibrations are known, specific experimental data for this compound is not available in the reviewed literature.
Mass Spectrometry Techniques
Mass spectrometry (MS) is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ionized molecules, thus providing information about the molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. For this compound (C₁₂H₁₇FO₂), the exact mass can be calculated. Non-target screening using HRMS is a crucial tool for identifying a wide array of compounds, including fluorinated substances, in various samples. nih.govresearchgate.net The high resolving power of instruments like the Orbitrap allows for the differentiation of compounds with very similar nominal masses. alsglobal.com
Table 1: Theoretical HRMS Data for this compound
| Molecular Formula | Isotope | Theoretical Exact Mass (m/z) |
|---|---|---|
| C₁₂H₁₇FO₂ | [M+H]⁺ | 213.1285 |
Note: This table represents theoretically calculated values, not experimental results.
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar molecules like alcohols, allowing them to be ionized directly from a solution with minimal fragmentation. In ESI-MS analysis of this compound, the molecule would typically be observed as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts in the positive ion mode. The use of fluorinated alcohols as mobile phase modifiers in liquid chromatography-mass spectrometry (LC-MS) with ESI can enhance the signal for certain classes of compounds. researchgate.netnih.gov The combination of HPLC with ESI-MS is a powerful tool for separating and identifying components in a mixture. elsevierpure.comnih.gov
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. If this compound can be crystallized, single-crystal X-ray diffraction would provide precise bond lengths, bond angles, and torsion angles. ntu.ac.uknih.gov This technique would also reveal the packing of molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the hydroxyl group or π-π stacking of the aromatic rings. mdpi.com The structural data obtained is crucial for understanding the solid-state conformation and intermolecular forces. Currently, there are no published crystal structures for this specific compound in crystallographic databases. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states. The UV-Vis spectrum of this compound would be dominated by the electronic transitions of the substituted benzene (B151609) ring.
Expected Absorption Bands:
The benzene ring exhibits characteristic π → π* transitions. The primary bands are typically observed around 200-220 nm and a secondary, less intense band (the B-band) appears around 250-280 nm. photochemcad.comhi.is
The presence of substituents (fluorine, isopentyloxy, and hydroxymethyl) on the benzene ring will cause shifts in the position (bathochromic or hypsochromic) and intensity (hyperchromic or hypochromic) of these absorption bands. The ether and fluorine substituents, both having lone pairs of electrons, can interact with the π-system of the ring, influencing the absorption maxima. acs.org
Analysis of the absorption maxima (λ_max) would provide information about the electronic structure of the chromophore. While general principles suggest these characteristics, specific experimental UV-Vis spectra for this compound are not currently available in the surveyed literature.
Advanced Computational and Theoretical Studies of 5 Fluoro 2 Isopentyloxy Phenyl Methanol
Quantum Chemical Calculations
Comprehensive searches of scientific literature and computational chemistry databases have not yielded specific quantum chemical calculations for (5-Fluoro-2-(isopentyloxy)phenyl)methanol. While the methodologies for such studies are well-established, published research focusing on this particular compound is not available at this time. Therefore, the following sections describe the theoretical frameworks that would be applied to study this molecule, rather than presenting existing results.
Electronic Structure Elucidation (e.g., Frontier Molecular Orbitals - HOMO-LUMO Analysis)
The electronic structure of a molecule is fundamental to understanding its reactivity and properties. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). cymitquimica.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. nih.govsigmaaldrich.com
Density Functional Theory (DFT) Studies on Molecular Geometry and Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. It is often employed to determine the optimized molecular geometry, which corresponds to the lowest energy arrangement of the atoms. For this compound, DFT calculations would provide precise bond lengths, bond angles, and dihedral angles.
These geometric parameters are crucial for understanding the molecule's three-dimensional shape and steric profile. Furthermore, DFT can be used to calculate a wide range of molecular properties, including dipole moment, polarizability, and vibrational frequencies. These properties are essential for predicting the molecule's behavior in various environments and for interpreting experimental spectroscopic data.
Ab Initio Methods for High-Accuracy Electronic Structure Determination
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate solutions to the electronic Schrödinger equation.
For this compound, high-accuracy ab initio calculations would offer a benchmark for the results obtained from more computationally efficient methods like DFT. They are particularly useful for obtaining a precise description of the electronic energy and wave function, which are critical for understanding complex electronic phenomena such as electron correlation effects. While computationally intensive, ab initio methods are the gold standard for electronic structure determination.
Prediction of Spectroscopic Parameters through Computational Models
Computational models, particularly those based on DFT and ab initio methods, are widely used to predict various spectroscopic parameters. For this compound, these calculations could predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.
The calculated vibrational frequencies from a DFT analysis can be correlated with experimental IR and Raman spectra to aid in the assignment of spectral bands to specific molecular motions. Similarly, computational methods can predict the chemical shifts of the carbon and hydrogen atoms in the molecule, which is invaluable for interpreting NMR spectra. These predictions can serve as a powerful tool for the structural elucidation and characterization of the compound.
Molecular Modeling and Dynamics Simulations
As with quantum chemical calculations, specific molecular modeling and dynamics simulations for this compound are not available in the published literature. The following sections outline the types of studies that would be conducted.
Conformational Analysis and Energy Landscapes
The presence of flexible dihedral angles in the isopentyloxy and methanol (B129727) groups of this compound means that the molecule can exist in multiple conformations. A conformational analysis aims to identify the stable conformers and to map out the potential energy surface that governs their interconversion.
Investigation of Intramolecular Interactions and Stereoelectronic Effects
A computational investigation into this compound would likely focus on several key intramolecular interactions. These could include hydrogen bonding between the hydroxyl group and the ether oxygen or the fluorine atom. The presence of the fluorine atom and the bulky isopentyloxy group would also introduce significant stereoelectronic effects, influencing the molecule's preferred conformation and rotational barriers. Analysis of these interactions would provide a deeper understanding of the compound's three-dimensional structure and stability.
Reactivity Descriptors from Computational Methods
Analysis of Chemical Potential, Hardness, and Electrophilicity Index
Computational methods can be used to calculate key reactivity descriptors for this compound. These descriptors, derived from conceptual Density Functional Theory (DFT), provide a quantitative measure of the molecule's reactivity.
A data table for these properties would look like this, although the values are hypothetical due to the absence of specific research:
| Descriptor | Symbol | Hypothetical Value |
| Chemical Potential | µ | - |
| Chemical Hardness | η | - |
| Electrophilicity Index | ω | - |
The chemical potential (µ) would indicate the molecule's tendency to lose or gain electrons. Chemical hardness (η) would measure its resistance to changes in its electron distribution. The electrophilicity index (ω) would quantify its ability to act as an electrophile.
Reaction Pathway Modeling and Transition State Characterization
Modeling potential reaction pathways for this compound would be essential to predict its chemical behavior. This would involve identifying the transition states of various reactions, such as oxidation of the alcohol or substitution on the aromatic ring. Characterizing these transition states would provide crucial information about the reaction mechanisms and activation energies, allowing for predictions of reaction rates and product selectivity.
Future Research Directions and Outlook
Exploration of Novel and Sustainable Synthetic Methodologies
The development of efficient and environmentally benign methods for the synthesis of (5-Fluoro-2-(isopentyloxy)phenyl)methanol and its analogs is a critical first step. While general methods for the preparation of substituted benzyl (B1604629) alcohols are known, future research should focus on novel approaches that offer high yields, selectivity, and sustainability.
Key Research Areas:
Greener Synthetic Routes: Investigation into catalytic methods that avoid stoichiometric reagents and harsh reaction conditions will be crucial. For instance, the use of biocatalysis or photoredox catalysis could offer milder and more selective routes to the target compound and its derivatives.
Late-Stage Functionalization: Developing methods for the late-stage introduction of the fluorine or isopentyloxy group onto a pre-existing benzyl alcohol scaffold could provide rapid access to a library of analogs for structure-activity relationship studies.
Flow Chemistry: The application of continuous flow technologies could enable safer, more efficient, and scalable synthesis of these compounds, particularly for reactions that are difficult to control in batch processes.
A potential synthetic approach could involve the initial synthesis of 2-alkoxy-5-fluorobenzaldehydes followed by reduction to the corresponding benzyl alcohols. The choice of the isopentyloxy group introduces a specific lipophilic character that could be modulated by employing different alkoxy groups.
Advanced Mechanistic Investigations of Fluorine and Alkoxy Group Influences
The interplay between the electron-withdrawing fluorine atom and the electron-donating isopentyloxy group on the aromatic ring, as well as their combined effect on the reactivity of the benzyl alcohol, warrants detailed mechanistic investigation.
Key Research Questions:
How do the opposing electronic effects of the fluorine and isopentyloxy substituents influence the regioselectivity of further aromatic substitutions?
What is the impact of these substituents on the acidity of the benzylic proton and the stability of any resulting benzylic carbocation or radical intermediates?
How does the steric bulk of the isopentyloxy group affect the accessibility and reactivity of the adjacent functional groups?
Computational modeling, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the electronic structure and predict the most likely sites for electrophilic or nucleophilic attack. nih.gov These theoretical studies, combined with experimental validation, will be essential for understanding and predicting the chemical behavior of this class of compounds. The presence of fluorine can significantly alter the electronic and conformational properties of molecules, which in turn can influence their biological activity. beilstein-journals.org
Development of Diverse Derivatizations for Structure-Activity Relationship Studies
The benzyl alcohol moiety serves as a versatile handle for the synthesis of a wide range of derivatives. Systematic derivatization and subsequent biological or material property evaluation are crucial for identifying potential applications.
Potential Derivatizations:
| Derivative Class | Potential Functional Group | Synthetic Approach | Potential Application Area |
| Ethers | -OCH3, -OCH2Ph | Williamson ether synthesis | Medicinal Chemistry |
| Esters | -OC(O)CH3, -OC(O)Ph | Esterification with acyl chlorides or carboxylic acids | Prodrugs, Fragrances |
| Amines | -NH2, -NHR | Reductive amination of the corresponding aldehyde | Agrochemicals, Pharmaceuticals |
| Halides | -Cl, -Br | Nucleophilic substitution | Synthetic Intermediates |
Structure-activity relationship (SAR) studies on these derivatives will be critical to understand how modifications to the core structure impact its properties. For example, in drug discovery, SAR studies can elucidate the key interactions between a molecule and its biological target. nih.govnih.gov The synthesis of a library of such compounds will be essential for these investigations. mdpi.com
Integration with Machine Learning and Artificial Intelligence for Predictive Chemical Synthesis
Applications in this Context:
Retrosynthesis Prediction: AI-powered tools can propose novel and efficient synthetic pathways to this compound and its derivatives, potentially uncovering routes that a human chemist might overlook. chemical.ai
Property Prediction: ML models can be trained to predict various physicochemical and biological properties of the designed derivatives, allowing for in silico screening and prioritization of candidates for synthesis. acs.orgacs.org
Reaction Condition Optimization: AI algorithms can be employed to optimize reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and minimize byproducts, accelerating the experimental workflow. chemrxiv.org
By integrating AI and ML into the research workflow, scientists can significantly accelerate the discovery and development of new molecules based on the this compound scaffold.
Q & A
Q. Basic
- NMR : ¹H NMR (δ 4.5–5.0 ppm for -OCH2-; δ 6.5–7.5 ppm for aromatic protons) and ¹⁹F NMR (δ -110 to -120 ppm for C-F) .
- FT-IR : Confirm hydroxyl (3400–3600 cm⁻¹), C-O-C (1050–1150 cm⁻¹), and C-F (1200–1250 cm⁻¹) stretches.
- Mass Spectrometry : ESI-MS for molecular ion ([M+H]⁺) and fragmentation patterns.
- HPLC : Use phenyl-hexyl columns (e.g., 2.7 µm particle size) with UV detection at 254 nm .
How can computational tools predict the pharmacological potential of this compound?
Q. Advanced
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., cytochrome P450 or kinase enzymes). Validate with experimental IC50 values .
- QSAR Modeling : Corrogate substituent effects (e.g., fluorine’s electronegativity, isopentyloxy’s lipophilicity) with bioactivity using descriptors like ClogP and polar surface area .
- ADME Prediction : SwissADME to assess blood-brain barrier permeability and hepatic metabolism .
What strategies mitigate side reactions during the synthesis of this compound?
Q. Basic
- Protection-Deprotection : Protect the hydroxyl group (e.g., as a TBS ether) during fluorination to prevent oxidation.
- Catalyst Selection : Use Pd catalysts for regioselective coupling (e.g., avoiding para-substitution ).
- Purification : Remove by-products via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water ).
How can bioreduction or enzymatic methods be applied to synthesize enantiomerically pure derivatives?
Q. Advanced
- Biocatalysis : Use Leuconostoc pseudomesenteroides N13 for asymmetric reduction of ketone intermediates, achieving >99% ee .
- Immobilized Enzymes : Lipase B (e.g., CAL-B) in organic solvents for ester hydrolysis.
- Optimization : Apply multi-response nonlinear programming to balance yield, ee, and substrate loading .
What are the key challenges in scaling up the synthesis of this compound for preclinical studies?
Q. Advanced
- Reaction Exotherms : Control heat generation during large-scale fluorination using flow reactors.
- Solvent Recovery : Implement distillation for DMF or methanol reuse to reduce costs .
- Regulatory Compliance : Ensure intermediates meet ICH Q3A/B guidelines for impurities (e.g., genotoxic controls ).
How does the fluorine substituent influence the compound’s metabolic stability?
Advanced
Fluorine reduces metabolism by:
- Blocking CYP450 Oxidation : The C-F bond resists enzymatic cleavage, prolonging half-life .
- Enhancing Lipophilicity : Increases membrane permeability (ClogP ~3.0 ). Validate via liver microsome assays (e.g., human S9 fractions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
